molecular formula C15H30O2 B588451 Pentadecanoic-D29 acid

Pentadecanoic-D29 acid

Cat. No.: B588451
M. Wt: 271.57 g/mol
InChI Key: WQEPLUUGTLDZJY-AUFKXYATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecanoic-D29 acid is intended for use as an internal standard for the quantification of pentadecanoic acid by GC- or LC-MS . Pentadecanoic acid is a 15:0 saturated fatty acid found in esterified form in the lipids of many bacterial species and in the milk fat of ruminants . It has been used as a biological marker for the intake of dairy fat in the assessment of metabolic risk factors .


Molecular Structure Analysis

The molecular formula of this compound is C15HD29O2 . It is a deuterated form of pentadecanoic acid, which means that the hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen . This change in the molecular structure does not affect the chemical properties of the molecule, but it does change its physical properties, such as its mass and vibrational frequencies .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in DMF (25 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml) . The molecular weight of this compound is 271.6 .

Scientific Research Applications

Polymorphism and Solid-State Miscibility

Pentadecanoic acid, in combination with hexadecanoic acid, has been studied for its polymorphism and solid-state miscibility. Research demonstrates that these acids can create three solid forms when mixed, indicating a reduced solid-state miscibility. This study is crucial in understanding the physical properties of fatty acids in various states (Gbabode et al., 2009).

Anaerobic Biodegradation

In the context of environmental studies, pentadecanoic acid plays a role in the anaerobic biodegradation of n-hexadecane. This research is significant for understanding the microbial processes involved in the breakdown of hydrocarbons in contaminated environments (Callaghan et al., 2008).

Molecular Orientation Studies

Pentadecanoic acid has been used in molecular orientation studies, particularly in Langmuir films. These studies are essential for understanding the behavior of molecules at interfaces, which has implications in fields like material science and nanotechnology (Guyot-Sionnest et al., 1987).

Energy Metabolism in Hair Follicles

In medical research, the glyceride of pentadecanoic acid has been shown to impact energy metabolism in hair follicles, particularly in the context of male pattern alopecia. This insight is valuable for developing treatments targeting hair growth and health (Adachi et al., 1993).

Manometry and Phase Transitions

Studies on pentadecanoic acid have also focused on surface manometry and phase transitions. This research provides foundational knowledge for the thermodynamics of monolayers and their behavior at interfaces (Middleton et al., 1984).

Cancer Research

Pentadecanoic acid has been investigated for its potential anti-cancer effects, especially in the context of breast cancer. Research shows that it can suppress the stemness of cancer cells and affect various cellular pathways, offering insights into novel cancer therapies (To et al., 2020).

Nutritional Biomarkers

In nutrition research, pentadecanoic acid serves as a biomarker for dairy product intake. This is crucial for understanding dietary patterns and their relationship with health outcomes (Albani et al., 2016).

Safety and Hazards

Pentadecanoic-D29 acid may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Pentadecanoic-D29 acid plays a significant role in biochemical reactions due to its stable isotope labeling. It is often used as an internal standard in mass spectrometry for the quantification of pentadecanoic acid. This compound interacts with various enzymes and proteins involved in fatty acid metabolism. For instance, it is incorporated into lipid molecules by enzymes such as fatty acid synthase and elongases. These interactions help in tracing the metabolic fate of pentadecanoic acid in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pentadecanoic acid, including its deuterium-labeled form, can modulate inflammatory responses and cell proliferation. It has been observed to have anti-inflammatory and antiproliferative effects in different cell types, such as endothelial cells and immune cells. These effects are mediated through the regulation of key signaling pathways, including the AMPK and mTOR pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into cell membranes and interaction with membrane-bound proteins. It activates the AMPK pathway, which is crucial for cellular energy homeostasis, and inhibits the mTOR pathway, which is involved in cell growth and proliferation. These interactions lead to changes in gene expression and metabolic activity, contributing to its anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be stable under standard storage conditions, with minimal degradation over time. Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular function, including modulation of inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on metabolic health, including improved lipid profiles and reduced inflammation. At higher doses, there may be potential toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dose optimization in the use of this compound for therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation. It is metabolized by enzymes such as fatty acid synthase and acyl-CoA oxidase, leading to the production of energy and other metabolites. The incorporation of deuterium allows for precise tracking of these metabolic processes, providing insights into the role of pentadecanoic acid in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various lipid transporters and binding proteins. It is incorporated into lipid droplets and cell membranes, where it exerts its biological effects. The distribution of this compound is influenced by factors such as lipid composition and the presence of specific transport proteins .

Subcellular Localization

This compound is primarily localized in the cell membrane and lipid droplets. Its subcellular localization is crucial for its function, as it interacts with membrane-bound proteins and signaling molecules. The incorporation of this compound into specific cellular compartments is regulated by targeting signals and post-translational modifications, ensuring its proper distribution and activity within the cell .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPLUUGTLDZJY-AUFKXYATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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